molecular formula C28H50O2 B143630 Ergostan-3,24-diol CAS No. 137038-14-3

Ergostan-3,24-diol

Cat. No. B143630
CAS RN: 137038-14-3
M. Wt: 418.7 g/mol
InChI Key: QTYRSLSHIKUSBP-LFOSBBPJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ergostan-3,24-diol is a natural steroid found in various plants, including mushrooms and seaweed. It has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

Ergostan-3,24-diol's mechanism of action is not fully understood. However, it has been suggested that it may act as a modulator of various cellular signaling pathways, including the Akt/mTOR and MAPK/ERK pathways. It has also been shown to modulate the expression of various genes involved in cell growth and apoptosis.
Biochemical and Physiological Effects
Ergostan-3,24-diol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of cardiovascular disease. Furthermore, Ergostan-3,24-diol has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using Ergostan-3,24-diol in lab experiments is that it is a natural compound that can be easily synthesized from ergosterol. Additionally, it has been shown to have various therapeutic applications, making it a promising compound for further research. However, one limitation of using Ergostan-3,24-diol in lab experiments is that its mechanism of action is not fully understood, making it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on Ergostan-3,24-diol. One direction is to further investigate its mechanism of action and its effects on various cellular signaling pathways. Additionally, more research is needed to determine its potential therapeutic applications in the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular disease. Furthermore, research is needed to determine the optimal dosage and delivery method for Ergostan-3,24-diol to maximize its therapeutic potential.
Conclusion
Ergostan-3,24-diol is a natural steroid with potential therapeutic applications in various fields, including cancer research, neuroprotection, and cardiovascular disease. Its synthesis method involves the hydroxylation of ergosterol, and its mechanism of action is not fully understood. Ergostan-3,24-diol has been shown to have various biochemical and physiological effects, and further research is needed to determine its full therapeutic potential.

Synthesis Methods

Ergostan-3,24-diol can be synthesized from ergosterol, a sterol found in fungi. The synthesis process involves the hydroxylation of the ergosterol molecule at the C-3 and C-24 positions. This reaction can be catalyzed by various enzymes, including cytochrome P450 enzymes.

Scientific Research Applications

Ergostan-3,24-diol has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and cardiovascular disease. In cancer research, Ergostan-3,24-diol has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its neuroprotective effects. Furthermore, Ergostan-3,24-diol has been shown to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of cardiovascular disease.

properties

CAS RN

137038-14-3

Product Name

Ergostan-3,24-diol

Molecular Formula

C28H50O2

Molecular Weight

418.7 g/mol

IUPAC Name

(8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-hydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C28H50O2/c1-18(2)28(6,30)16-11-19(3)23-9-10-24-22-8-7-20-17-21(29)12-14-26(20,4)25(22)13-15-27(23,24)5/h18-25,29-30H,7-17H2,1-6H3/t19-,20?,21?,22+,23-,24+,25+,26+,27-,28-/m1/s1

InChI Key

QTYRSLSHIKUSBP-LFOSBBPJSA-N

Isomeric SMILES

C[C@H](CC[C@](C)(C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(C4)O)C)C

SMILES

CC(C)C(C)(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O

Canonical SMILES

CC(C)C(C)(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O

synonyms

ergostan-3,24-diol

Origin of Product

United States

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